molecular formula C17H17NO4 B2980638 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide CAS No. 1799203-34-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Cat. No.: B2980638
CAS No.: 1799203-34-1
M. Wt: 299.326
InChI Key: OGRVHBNINXGDNE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acrylamide class, characterized by an (E)-configured α,β-unsaturated carbonyl system. The benzo[d][1,3]dioxol-5-yl (piperonyl) group provides a rigid aromatic scaffold, while the N-(1-(furan-3-yl)propan-2-yl) substituent introduces a heterocyclic furan moiety with a branched alkyl chain. This structural combination is hypothesized to influence electronic properties, solubility, and bioactivity, making it relevant for applications in medicinal chemistry and material science .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(8-14-6-7-20-10-14)18-17(19)5-3-13-2-4-15-16(9-13)22-11-21-15/h2-7,9-10,12H,8,11H2,1H3,(H,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRVHBNINXGDNE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide, also known by its CAS number 2097939-98-3, is a synthetic organic molecule with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H15N3O4
  • Molecular Weight : 349.3 g/mol
  • Structural Characteristics : The compound features a benzo[d][1,3]dioxole moiety linked to a furan ring through an acylamide bond, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit the COX-II enzyme selectively, which is pivotal in the inflammatory response. The selectivity index (SI) for COX-II inhibition was reported to be approximately 10.73 when compared to traditional NSAIDs like Celecoxib .

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • COX-II Inhibition : By selectively inhibiting COX-II, it reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G2/M transition.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups .
  • In Vivo Anti-inflammatory Effects : In carrageenan-induced paw edema models, administration of the compound significantly reduced swelling and inflammation markers compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituent on Acrylamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Data (NMR, MS)
Target Compound 1-(Furan-3-yl)propan-2-yl C₁₉H₁₉NO₄ 329.36* Not explicitly reported in evidence
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (Compound 15) 3-Phenylpropyl C₂₁H₂₁NO₃ 330.15 (M+H)+ 1H NMR: δ 7.50 (d, J=15.2 Hz, 1H)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) 3,4-Dimethoxyphenethyl C₂₁H₂₃NO₅ 356.20 (M+H)+ 1H NMR: δ 3.84 (s, OCH₃, 6H)
(E)-N-(4-Hydroxyphenethyl)acrylamide (Anti-obesity derivative) 4-Hydroxyphenethyl C₁₈H₁₇NO₄ 311.12* ESI MS: Not provided
3-Benzo[1,3]dioxol-5-yl-N,N-dimethyl-acrylamide N,N-Dimethyl C₁₂H₁₃NO₃ 219.24 CAS: 124778-00-3
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide 6-Methylbenzothiazol-2-yl C₁₈H₁₄N₂O₃S 338.38 CAS: 1164491-93-3

*Calculated based on molecular formula.

Key Observations:
  • Substituent Bulk : The target compound’s 1-(furan-3-yl)propan-2-yl group introduces steric bulk comparable to 3-phenylpropyl (Compound 15) but with enhanced polarity due to the furan oxygen .

Purity and Impurity Profiles

  • The EFSA report () emphasizes that acrylamide derivatives can achieve ≥98% purity with advanced purification techniques (e.g., column chromatography), though impurities like (Z)-isomers (<3%) may persist .
  • In contrast, Compound 15 () was isolated as a white crystalline solid with ESI MS confirming high purity (m/z 330.15) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using acid chlorides or activated esters. For example, coupling benzo[d][1,3]dioxole-5-carbaldehyde derivatives with appropriate amines in the presence of triethylamine as a base (as described in and ). Yield optimization often involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction duration (e.g., 18 hours at room temperature for amide bond formation). Solvent selection (e.g., chloroform or acetonitrile) and purification via column chromatography are critical for isolating pure products .

Q. Which spectroscopic techniques are essential for characterizing this acrylamide derivative, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Focus on coupling constants (e.g., J = 15.2 Hz for the trans-alkene protons in the acrylamide moiety) and aromatic proton splitting patterns (e.g., singlet for benzodioxole protons at δ 5.96 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and furan/bensodioxole ring vibrations (e.g., 1500–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 356.20 [M+H]+ for structurally similar analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers control stereochemical outcomes (E/Z isomerism) during acrylamide synthesis, and what analytical methods validate isomer purity?

  • Methodological Answer : Stereochemical control is achieved through reaction conditions (e.g., using phase-transfer catalysts to favor kinetic vs. thermodynamic products) and solvent polarity adjustments. For validation, employ:

  • HPLC : Separate isomers using chiral columns.
  • NOESY NMR : Detect spatial proximity of protons to confirm E-configuration (e.g., trans-alkene protons show no NOE correlation) .
    • Contradictions in isomer ratios reported in similar compounds (e.g., ) highlight the need for reaction monitoring via TLC or in-situ FTIR to track intermediate formation .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational mismatches.

Solvent Effects : Account for solvent polarity in simulations (e.g., CDCl3 vs. DMSO-d6) to align predicted and observed splitting patterns .

Dynamic Effects : Consider rotational barriers in amide bonds or hindered furan rings that may cause unexpected splitting in NMR .

Q. How can researchers design in vitro bioactivity assays to evaluate the anticancer potential of this compound, and what controls are necessary?

  • Methodological Answer :

  • Antioxidant Activity : Use nitric oxide (NO) scavenging assays with sodium nitroprusside as an NO donor. Quantify nitrite ions using Griess reagent (λ = 540 nm) and compare inhibition rates against ascorbic acid controls .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Include solvent-only and untreated cell controls to rule out artifacts .
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1–100 µM) to calculate IC50 values. Triplicate runs and ANOVA statistical analysis are critical for reproducibility .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting reports on the stability of benzodioxole-containing acrylamides under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolysis of the benzodioxole ring) against reference standards.
  • Light Sensitivity : Store samples in amber vials under inert gas (N2/Ar) to prevent photodegradation, as suggested in safety guidelines ( ).
  • Contradictory Data : Replicate literature protocols (e.g., vs. 8) to identify environmental variables (e.g., humidity, oxygen levels) affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.